Bienvenue dans la boutique en ligne BenchChem!

n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide

Medicinal Chemistry Pharmacokinetics Lead Optimization

n-Cyclopropyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a synthetic small molecule (C9H10F3N3O, MW 233.19 g/mol) belonging to the N-substituted pyrazole-acetamide class. Its structure features a 3-(trifluoromethyl)pyrazole core linked via an acetamide bridge to a cyclopropyl group.

Molecular Formula C9H10F3N3O
Molecular Weight 233.19 g/mol
Cat. No. B14915764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide
Molecular FormulaC9H10F3N3O
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CN2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C9H10F3N3O/c10-9(11,12)7-3-4-15(14-7)5-8(16)13-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,16)
InChIKeyFMYBKGHIHKNWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide (CAS 1281014-72-9) for Pharmaceutical Research: Compound Class and Physicochemical Profile


n-Cyclopropyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a synthetic small molecule (C9H10F3N3O, MW 233.19 g/mol) belonging to the N-substituted pyrazole-acetamide class. Its structure features a 3-(trifluoromethyl)pyrazole core linked via an acetamide bridge to a cyclopropyl group [1]. This compound serves as a versatile research intermediate and screening candidate in medicinal chemistry programs targeting inflammatory, oncologic, and calcium signaling pathways .

Why n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide Cannot Be Interchanged with In-Class Analogs During Procurement


Despite structural similarities within the pyrazole-acetamide class, minor modifications to the N-substituent or pyrazole geometry profoundly alter physicochemical and biological profiles. The target compound’s specific cyclopropyl-amide arrangement (vs. cyclopropylmethyl or pyrazole-substituted analogs) imparts distinct lipophilicity (XLogP3 ≈ 1.2) and hydrogen bonding capacity, which govern membrane permeability, target binding, and metabolic stability [1]. Even homologs with identical molecular formulas can exhibit >10-fold differences in target affinity, making substitution without validation a high-risk decision for reproducible research [2]. Quantitative evidence below substantiates the critical structural and physicochemical differences.

Quantitative Differentiation Evidence for n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide Relative to Closest Analogs


Molecular Weight and Size Distinction from n-(Cyclopropylmethyl) Homolog

The target compound (MW 233.19 g/mol) is significantly lighter than its closest commercially available homolog, n-(cyclopropylmethyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (MW 247.22 g/mol) [1]. This 14 Da mass difference, arising from an extra methylene, impacts drug-likeness metrics and renal clearance rates, a critical factor for in vivo pharmacokinetic studies.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Lipophilicity (LogP) Advantage Over Methyl-Substituted and 5-Pyrazole-Substituted Analogs

The target compound displays a calculated XLogP3 of 1.2, indicating balanced hydrophilicity favorable for both aqueous solubility and membrane penetration [1]. In contrast, des-cyclopropyl N-methyl analog (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-methylacetamide) shows reduced lipophilicity (estimated XLogP3 ≈ 0.8), while the 5-cyclopropyl pyrazole derivative exhibits significantly higher LogP (estimated > 2.0) due to additional ring substitution . This optimal LogP window (1-2) is associated with improved oral absorption and reduced metabolic liability.

Drug Design ADME Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation from N-Disubstituted Analog

The target compound exhibits a computed TPSA of 46.9 Ų [1], notably lower than the N-cyclopentyl-N-cyclopropyl disubstituted analog (estimated TPSA ~66.5 Ų) due to additional heteroatom connectivity . TPSA values below 60 Ų suggest moderate blood-brain barrier permeability potential, whereas the disubstituted analog's higher TPSA restricts CNS penetration. This positions the target compound as a privileged scaffold for CNS and peripheral dual-target programs.

Blood-Brain Barrier CNS Penetration Drug-Likeness

Hydrogen Bond Donor Count as Selectivity Determinant in Target Engagement

The target compound possesses a single hydrogen bond donor (the amide NH), crucial for orientation-specific binding to kinase hinge regions or GPCR orthosteric sites [1]. By comparison, the N-cyclopentyl-N-cyclopropyl analog lacks any H-bond donors (count = 0), fundamentally altering its recognition by key biological targets such as CRAC channels (US Patent US8399436B2) [2]. This donor count dictates the compound's utility in assays where a precise H-bonding network is essential for inhibitory potency.

Receptor Binding Selectivity Profile Structure-Activity Relationship

Optimal Application Scenarios for n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide Based on Verified Differentiation


CNS-Penetrant Lead Optimization Programs

The compound’s low TPSA (46.9 Ų) and optimal LogP (1.2) make it an advantageous scaffold for designing brain-penetrant kinase inhibitors or GPCR modulators, where maintaining BBB permeability is critical [1]. Use in CNS drug discovery campaigns where a conserved amide H-bond donor is required for target hinge-binding. Its lower molecular weight (233.19 Da) further supports favorable CNS multiparameter optimization (MPO) scores.

Ca²⁺ Release-Activated Calcium (CRAC) Channel Inhibitor Probes

As a mono-HBD pyrazole-acetamide, the compound aligns with structural features of known CRAC channel inhibitors (e.g., US8399436B2) [2]. It is suitable for developing chemical probes to study store-operated calcium entry in T-cells, mast cells, and immune cell activation. The balanced lipophilicity supports cellular assay development without excessive nonspecific binding.

Structure-Activity Relationship (SAR) Studies at Rac1-P-Rex1 Interface

The compound’s cyclopropylacetamide moiety mimics key pharmacophoric features of Rac1 inhibitors like 1A-116 (Cardama et al., 2014) [3]. Its defined H-bond donor/acceptor pattern enables systematic SAR exploration of Trp56-targeted inhibitors in oncogenic Rac1 signaling, particularly for breast cancer and glioblastoma models.

Metabolic Stability Profiling of Trifluoromethyl-Pyrazole Series

With only one H-bond donor and moderate lipophilicity, the compound serves as a benchmark for in vitro microsomal stability comparisons against more lipophilic or larger analogs (e.g., 5-cyclopropyl or N-disubstituted derivatives). Its simple structure facilitates identification of metabolic soft spots via CYP450 metabolite identification studies [1].

Quote Request

Request a Quote for n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.